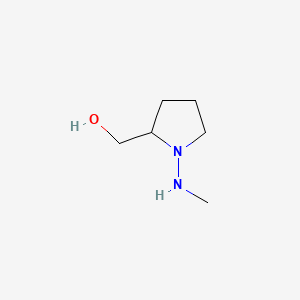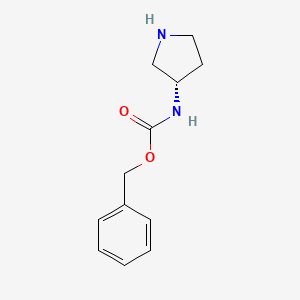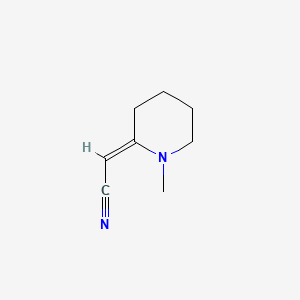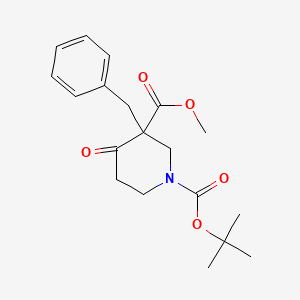
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI): is a chemical compound with the molecular formula C3H3N3O2 . It is characterized by the presence of an ethanone group attached to a 1,2,3,4-oxatriazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxatriazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethanone group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) involves its interaction with specific molecular targets. The oxatriazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
- Ethanone, 1-(1,2,3,4-thiatriazol-5-yl)-
- Ethanone, 1-(1,2,3,4-tetrazol-5-yl)-
- Ethanone, 1-(1,2,3,4-oxadiazol-5-yl)-
Uniqueness: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) is unique due to the presence of the oxatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
185445-02-7 |
|---|---|
Fórmula molecular |
C3H3N3O2 |
Peso molecular |
113.08 g/mol |
Nombre IUPAC |
1-(oxatriazol-5-yl)ethanone |
InChI |
InChI=1S/C3H3N3O2/c1-2(7)3-4-5-6-8-3/h1H3 |
Clave InChI |
XONJYYJGTIGBOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN=NO1 |
SMILES canónico |
CC(=O)C1=NN=NO1 |
Sinónimos |
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one](/img/structure/B576072.png)



![3-[(2-Aminoethyl)(methyl)amino]propanoic acid](/img/structure/B576082.png)


